[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate
Description
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate is a synthetic ester derivative featuring a benzodioxol core linked to a carbamoyl methyl group, which is further esterified with 2-fluorobenzoic acid. This compound is of interest in medicinal and materials chemistry due to its hybrid structure, combining motifs seen in bioactive molecules (e.g., psychoactive benzodioxol derivatives ) and fluorinated aromatic systems.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c17-12-4-2-1-3-11(12)16(20)21-8-15(19)18-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSYNZDCRNXEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoic acid with a suitable carbamoyl chloride derivative of 1,3-benzodioxole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to ketoesters 3a and 3b (methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate and methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate) described in . Key differences include:
- Substituent type : Fluorine (target compound) vs. chlorine (3a/3b).
- Position of substituent : 2-fluorobenzoate (ortho) vs. 3-chlorobenzoyl (meta) and 2-chlorobenzoyl (ortho) in 3a/3b.
- Functional group : Ester linkage to a carbamoyl methyl group (target) vs. acetylated ester (3a/3b).
Physicochemical Properties
Crystallographic and Conformational Analysis
- Ring puckering : The benzodioxol ring’s planarity can be analyzed using Cremer-Pople coordinates . Fluorine’s steric and electronic effects may influence deviations from planarity compared to chloro-substituted analogs.
- Refinement methods : SHELX programs (e.g., SHELXL) are widely used for structural validation of such compounds .
Research Implications
Structure-Activity Relationships (SAR) : Fluorine substitution may enhance bioavailability over chlorine due to improved metabolic stability and membrane permeability.
Material Science: The benzodioxol-fluorobenzoate hybrid could serve as a monomer for polymers with tailored electronic properties.
Crystallography : Advanced tools like ORTEP-3 and SHELX enable precise structural analysis, critical for patent applications and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
